2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone
CAS No.: 898763-19-4
Cat. No.: VC2479091
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898763-19-4 |
---|---|
Molecular Formula | C20H23NOS |
Molecular Weight | 325.5 g/mol |
IUPAC Name | (2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Standard InChI Key | SDGIZBWECUOTSP-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
Introduction
Chemical Properties and Structure
Molecular Identity and Composition
2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone is defined by its molecular formula C20H23NOS, indicating a complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound has been assigned the CAS registry number 898763-19-4, providing a unique identifier in chemical databases and literature. With a molecular weight of 325.5 g/mol, this compound falls within the medium-weight range for organic molecules, making it suitable for various synthetic applications and analytical procedures. The presence of multiple functional groups, including the carbonyl, aromatic rings, and the thiomorpholine moiety, contributes to its chemical versatility and potential reactivity in different chemical environments. These structural features also influence its solubility profile, likely making it soluble in common organic solvents but less soluble in aqueous media due to its predominantly hydrophobic character .
Structural Characteristics and Representations
The compound features a benzophenone core with two methyl groups positioned at the 2 and 6 positions of one phenyl ring, while the other phenyl ring bears a thiomorpholinomethyl group at the 3' position. This asymmetrical substitution pattern creates a molecule with distinct spatial regions and potential for selective reactivity. The IUPAC name, (2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, provides a systematic description of this structural arrangement. For computational and database purposes, the compound can be represented by various notations including its Standard InChI: InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3, and its SMILES notation: CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3. These representations enable computational analysis, structure searching, and provide unambiguous identification of the exact molecular arrangement.
Functional Groups and Reactive Centers
The molecular structure of 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone contains several key functional groups that define its chemical behavior. The central carbonyl group (C=O) serves as a reactive site for nucleophilic addition reactions and participates in hydrogen bonding. The thiomorpholine ring, containing both a nitrogen and sulfur atom, provides potential sites for coordination with metals and other electrophilic species. The methylene bridge connecting the thiomorpholine to the aromatic ring represents another point of potential reactivity. The two methyl groups at the 2,6-positions likely contribute steric effects that influence the reactivity of the adjacent carbonyl group, potentially offering selective reaction pathways that distinguish this compound from other benzophenone derivatives. These structural features collectively determine the compound's potential applications in organic synthesis, coordination chemistry, and other specialized chemical processes .
Physical Properties
Thermodynamic Properties
The thermodynamic properties of 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone provide insight into its behavior under various environmental conditions. According to predicted data, the compound has an estimated boiling point of 441.5±45.0 °C, indicating its high thermal stability and low volatility at standard conditions. This high boiling point is consistent with its molecular weight and structural complexity. The density of the compound is predicted to be 1.138±0.06 g/cm³, placing it in a typical range for organic aromatic compounds of similar structure. These thermodynamic parameters suggest that the compound would remain stable under moderate heating conditions, which could be relevant for potential applications in thermal processes or stability during storage. The high boiling point also indicates that specialized conditions would be required for any distillation or sublimation processes involving this compound .
Chemical Reactivity
Carbonyl Group Reactivity
Applications and Uses
Research and Analytical Applications
Synthesis and Production
Synthetic Routes and Methodologies
Comparative Analysis
Relationship to Other Benzophenone Derivatives
Identifier Type | Notation | Source |
---|---|---|
Standard InChI | InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Standard InChIKey | SDGIZBWECUOTSP-UHFFFAOYSA-N | |
SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
These standardized notations are essential for unambiguous identification of the compound in chemical databases, computational chemistry applications, and scientific communication. They encode the complete structural information, including atom connectivity, bond types, and stereochemical features, enabling precise molecular representation across different chemical information systems.
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